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molecular formula C10H11N3 B8587403 7-Aminomethyl-quinolin-8-amine

7-Aminomethyl-quinolin-8-amine

Cat. No. B8587403
M. Wt: 173.21 g/mol
InChI Key: OQXMUGJTSLDAGB-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Palladium on Carbon (5%, 25 mg) was added to a solution of C-(8-nitroquinolin-7-yl)-methylamine dihydrochloride (Intermediate 210) (180 mg, 1.09 mmol) in EtOH (10 ml) and the mixture was stirred under an atmosphere of hydrogen for 5 h. The mixture was diluted with MeOH (10 ml), filtered through celite and the filtrate was concentrated in vacuo to give the title compound (5 mg, 31%).
Name
C-(8-nitroquinolin-7-yl)-methylamine dihydrochloride
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Intermediate 210
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
Cl.Cl.[N+:3]([C:6]1[C:7]([CH2:16][NH2:17])=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[CH:11]2)([O-])=O>[Pd].CCO.CO>[NH2:17][CH2:16][C:7]1[C:6]([NH2:3])=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
C-(8-nitroquinolin-7-yl)-methylamine dihydrochloride
Quantity
180 mg
Type
reactant
Smiles
Cl.Cl.[N+](=O)([O-])C=1C(=CC=C2C=CC=NC12)CN
Name
Intermediate 210
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.[N+](=O)([O-])C=1C(=CC=C2C=CC=NC12)CN
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC1=CC=C2C=CC=NC2=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 2.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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